molecular formula C5H12N2O2 B1423073 2-ethoxy-N'-hydroxypropanimidamide CAS No. 1251499-89-4

2-ethoxy-N'-hydroxypropanimidamide

Cat. No. B1423073
CAS RN: 1251499-89-4
M. Wt: 132.16 g/mol
InChI Key: CVFWTYFIVVWAHQ-UHFFFAOYSA-N
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Description

“2-ethoxy-N’-hydroxypropanimidamide” is a synthetic compound . It belongs to the class of propanimidamides. The IUPAC name for this compound is (1Z)-2-ethoxy-N’-hydroxypropanimidamide . The compound has a molecular weight of 132.16 .


Molecular Structure Analysis

The InChI code for “2-ethoxy-N’-hydroxypropanimidamide” is 1S/C5H12N2O2/c1-3-9-4(2)5(6)7-8/h4-5H,3,6H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“2-ethoxy-N’-hydroxypropanimidamide” is a powder . The storage temperature is room temperature .

Scientific Research Applications

Medicinal Chemistry and Drug Design

2-ethoxy-N’-hydroxypropanimidamide is a compound that can be utilized in the synthesis of pharmaceuticals. Its structure allows for the creation of derivatives that may interact with biological targets. For instance, it could be modified to enhance binding affinity to certain enzymes or receptors within the body, making it valuable in the design of new drugs .

Biochemistry Research

In biochemistry, this compound can be used as a building block for more complex molecules. It may serve as a precursor in the synthesis of biomolecules or as a probe in enzymatic reactions to study mechanism pathways or inhibition effects .

Industrial Applications

The chemical properties of 2-ethoxy-N’-hydroxypropanimidamide suggest potential industrial uses, such as in the formulation of specialty chemicals or as an intermediate in the synthesis of more complex compounds used in various industries .

Environmental Science

This compound could be explored for environmental applications, possibly in the development of materials or chemicals that help in pollution control or as a component in the synthesis of environmentally friendly products .

Material Science

In material science, 2-ethoxy-N’-hydroxypropanimidamide might be used to modify the properties of materials, such as improving the stability or reactivity of polymers and resins. It could also play a role in the development of new materials with specific desired properties .

Pharmacology

Pharmacologically, it could be involved in the study of drug metabolism and distribution within the body. Its interactions with various enzymes and receptors can provide insights into the pharmacokinetics and pharmacodynamics of potential new therapeutics .

Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Mechanism of Action

properties

IUPAC Name

2-ethoxy-N'-hydroxypropanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2/c1-3-9-4(2)5(6)7-8/h4,8H,3H2,1-2H3,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVFWTYFIVVWAHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(C)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethoxy-N'-hydroxypropanimidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 3
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